

using 2-(4-Chlorophenyl)ethylamine as a guanidine precursor

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Compound of Interest

Compound Name: [2-(4-Chlorophenyl)ethyl]
(cyano)amine

CAS No.: 1247372-60-6

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Abstract

This technical guide details the conversion of 2-(4-chlorophenyl)ethylamine (4-CPEA) into its corresponding guanidine derivative,

- (4-chlorophenethyl)guanidine. This transformation converts a standard primary amine (pKa ~9.8) into a superbasic guanidinium species (pKa ~13.5), significantly altering the physicochemical profile and receptor binding affinity of the scaffold. We prioritize the Bernatowicz-Wu protocol using

- Di-Boc-1H-pyrazole-1-carboxamidine due to its operational simplicity and high yields, while providing a scalable alternative using

- methylisothiourea.

Introduction: The Pharmacophore Context

2-(4-Chlorophenyl)ethylamine is a privileged scaffold in medicinal chemistry. The 4-chloro substituent provides metabolic stability (blocking para-hydroxylation) and enhances lipophilicity (effects), while the ethyl spacer allows for conformational flexibility.

Converting this amine to a guanidine creates a "super-cation" capable of bidentate hydrogen bonding with carboxylate residues (Asp, Glu) in receptor pockets. This structural motif is critical in:

- Histamine H3/H4 Antagonists: Mimicking the imidazole ring of histamine while preventing receptor activation.
- NHE Inhibitors: Targeting the Sodium-Hydrogen Exchanger isoform 1.
- Antimicrobial Peptidomimetics: Enhancing membrane disruption via cationic amphiphilicity.

Strategic Analysis of Guanylation Agents

Choosing the right electrophile is critical for yield and purification. We compare the three dominant methodologies below:

Parameter	Method A: Pyrazole-1-carboxamidine (Recommended)	Method B: S-Methylisothiurea (Scalable)	Method C: Cyanamide (Legacy)
Reagent Type	Electrophilic Amidine	Thioimidate Salt	Nitrile-like
Conditions	Room Temp, Mild Base	Reflux, Strong Base	High Heat, Acid/Base
Byproduct	Pyrazole (Water soluble/Volatile)	Methyl Mercaptan (Toxic gas/Odor)	Uncontrolled polymerization
Selectivity	High (Mono-guanidinylation)	Moderate	Low (Dimerization risk)
Purification	Flash Chromatography (Easy)	Recrystallization	Difficult

Mechanistic Pathway & Workflow

The reaction proceeds via a nucleophilic addition-elimination mechanism. The primary amine of 4-CPEA attacks the central carbon of the amidine, collapsing the tetrahedral intermediate to

expel the leaving group (pyrazole).



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Caption: Step-wise workflow for the synthesis of N-(4-chlorophenethyl)guanidine using the protected Bernatowicz reagent.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (Bernatowicz-Wu Method)

Best for: Drug discovery, high purity, milligram to gram scale.

Reagents:

- 2-(4-Chlorophenyl)ethylamine (1.0 equiv)
- -Di-Boc-1H-pyrazole-1-carboxamidinium (1.05 equiv)
- -Diisopropylethylamine (DIPEA) (1.1 equiv)
- Dichloromethane (DCM) or Acetonitrile (MeCN)
- Trifluoroacetic acid (TFA)

Step-by-Step Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(4-chlorophenyl)ethylamine (1.0 mmol, 155.6 mg) in anhydrous DCM (5 mL).
- Reagent Addition: Add

-Di-Boc-1H-pyrazole-1-carboxamidinium (1.05 mmol, 325 mg) followed by DIPEA (1.1 mmol, 191

L).

- Note: The reaction is slightly exothermic; add DIPEA slowly.
- Incubation: Stir the mixture at room temperature for 4–16 hours.
 - Validation: Monitor by TLC (Hexane:EtOAc 4:1). The starting amine (ninhydrin active) should disappear, and a less polar UV-active spot (the Boc-guanidine) should appear.
- Workup (Protected Intermediate):
 - Dilute with DCM (20 mL).
 - Wash with 5% KHSO₅
(remove excess amine/DIPEA) and Brine.
 - Dry over Na₂SO₄, filter, and concentrate in vacuo.
 - Optional: Purify the Boc-intermediate via flash chromatography if high purity is required before deprotection.
- Deprotection:
 - Dissolve the crude Boc-guanidine in a 1:1 mixture of DCM:TFA (4 mL total).
 - Stir for 2 hours at room temperature. Evolution of CO₂ gas indicates successful deprotection.
- Final Isolation:
 - Remove volatiles under a stream of nitrogen or rotary evaporation.
 - Precipitate the product by adding cold diethyl ether to the oily residue. The product will crystallize as the trifluoroacetate salt.

Yield Expectation: 85–95% (over two steps).

Protocol B: The "Scale-Up" (S-Methylisothiourea Method)

Best for: Multi-gram synthesis, cost-sensitive projects.

Reagents:

- 2-(4-Chlorophenyl)ethylamine (1.0 equiv)
- S-Methylisothiourea hemisulfate (0.5 equiv - stoichiometry accounts for sulfate dimer)
- Ethanol/Water (1:1)

Step-by-Step Procedure:

- Setup: Dissolve 2-(4-chlorophenyl)ethylamine (10 mmol, 1.55 g) in 20 mL of Ethanol/Water (1:1 v/v).
 - Addition: Add

S-Methylisothiourea hemisulfate (5 mmol, 1.39 g).
 - Reflux: Equip with a reflux condenser and a trap containing bleach (to neutralize evolved methyl mercaptan gas). Heat to reflux (80°C) for 6–12 hours.
 - Safety Alert: Methyl mercaptan has a stench threshold of 1 ppb. Perform exclusively in a high-flow fume hood.
 - Workup:
 - Cool the solution to 0°C.
 - The guanidinium sulfate salt often precipitates directly. Filter and wash with cold acetone.
 - If no precipitate forms, evaporate solvent and recrystallize from EtOH/Et
- O.

Analytical Validation (Self-Validating System)

To ensure the protocol worked, compare your analytical data against these expected values.

Technique	Diagnostic Signal	Interpretation
1H NMR (DMSO-d6)	7.2–7.4 ppm (m, 4H)	Aromatic protons (4-Cl-phenyl ring).
		Critical Shift: The -CH
1H NMR (DMSO-d6)	3.3–3.4 ppm (q, 2H)	next to nitrogen shifts downfield compared to the starting amine (~2.8 ppm ~3.3 ppm).
1H NMR (DMSO-d6)	7.0–7.5 ppm (br s, 4-5H)	Exchangeable Guanidinium protons (NH).
		Consistent with C H
LC-MS (ESI+)	198.1 [M+H]	CIN + H . Note the 3:1 Chlorine isotope pattern (35Cl/37Cl).

Troubleshooting Guide

Observation	Root Cause	Corrective Action
Low Yield (Protocol A)	Incomplete deprotection	Ensure TFA is fresh. Extend reaction time or heat to 35°C.
"Sticky" Oil Product	Trapped TFA/Solvent	Triturate the oil with diethyl ether or hexane to induce crystallization. Lyophilize from water/acetonitrile.
Starting Material Remains	Steric hindrance	Although 4-CPEA is primary, if the reagent is old, it hydrolyzes. Use fresh pyrazole reagent. Add DMAP (0.1 equiv) as a catalyst.

References

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